Carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide
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Overview
Description
Carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide is a complex organometallic compound. It is known for its unique structure, which includes a ruthenium center coordinated with carbon monoxide and a porphyrin ligand substituted with trimethylphenyl groups. This compound is often used as a catalyst in various chemical reactions due to its stability and reactivity .
Preparation Methods
The synthesis of carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide typically involves the reaction of ruthenium trichloride with 5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under an inert atmosphere to prevent oxidation. The resulting product is then treated with carbon monoxide to form the final complex .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced back to its original state or lower oxidation states.
Substitution: Ligands such as carbon monoxide can be substituted with other ligands like phosphines or amines. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions.
Scientific Research Applications
Carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide has several scientific research applications:
Biology: It is studied for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon light irradiation.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the catalytic synthesis of chemical raw materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the coordination of the ruthenium center with various substrates. The porphyrin ligand stabilizes the ruthenium center, allowing it to participate in various catalytic cycles. The carbon monoxide ligand can be displaced by other ligands, facilitating different types of chemical reactions. The molecular targets and pathways involved depend on the specific application, such as the generation of reactive oxygen species in photodynamic therapy .
Comparison with Similar Compounds
Similar compounds include other ruthenium porphyrin complexes, such as:
- Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II)
- (5,10,15,20-tetramesitylporphyrinate)ruthenium(II) carbonyl complex These compounds share similar structures and reactivity but may differ in their specific ligands and applications. The uniqueness of carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide lies in its specific combination of ligands, which imparts unique catalytic properties .
Properties
Molecular Formula |
C57H62N4ORu |
---|---|
Molecular Weight |
920.2 g/mol |
IUPAC Name |
carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide |
InChI |
InChI=1S/C56H62N4.CO.Ru/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10;1-2;/h13-28,41,43,46,48,53-57,60H,1-12H3;;/q-2;;+2 |
InChI Key |
GAUNJHXYQUZZAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C9=C(C=C(C=C9C)C)C)C.[C-]#[O+].[Ru+2] |
Origin of Product |
United States |
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